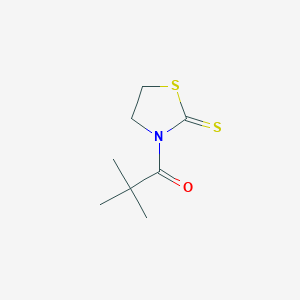

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBZLPXTOTDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible and detailed synthetic protocol, based on established chemical principles and analogous reactions reported in the scientific literature. It includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, also known as 3-pivaloylthiazolidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a thiazolidine-2-thione core N-acylated with a pivaloyl group, serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazolidine-2-thione moiety is a well-known pharmacophore present in a variety of biologically active compounds. The synthesis of this intermediate is, therefore, a critical step in the discovery and development of new drug candidates. This guide details a robust and accessible synthetic route to this valuable compound.

Synthetic Pathway

The most direct and efficient method for the synthesis of this compound is the N-acylation of thiazolidine-2-thione with pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the thiazolidine-2-thione ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure derived from analogous N-acylation reactions of thiazolidine-2-thiones.[1][2] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

Thiazolidine-2-thione

-

Pivaloyl chloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazolidine-2-thione (1.0 eq) and dissolve it in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Acylation: Slowly add pivaloyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that the spectroscopic data is estimated based on the analysis of structurally similar compounds, specifically 3-benzyl-thiazolidine-2-thione, due to the lack of publicly available experimental spectra for the target molecule.[1]

| Property | Value |

| Molecular Formula | C₈H₁₃NOS₂ |

| Molecular Weight | 203.33 g/mol |

| Physical State | Off-white to light yellow solid |

| Melting Point | Not reported in the literature |

| Boiling Point | ~280 °C (Predicted) |

| Density | ~1.22 g/cm³ (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz, estimated) | δ (ppm): 4.30-4.20 (t, 2H, N-CH₂), 3.50-3.40 (t, 2H, S-CH₂), 1.35 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz, estimated) | δ (ppm): 200-195 (C=S), 175-170 (C=O), 58-56 (N-CH₂), 40-38 (C(CH₃)₃), 28-26 (S-CH₂), 25-23 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~2970 (C-H stretch), ~1700 (C=O stretch, amide), ~1250 (C-N stretch), ~1050 (C=S stretch) |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

References

An In-depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a notable N-acyl thiazolidinethione, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and stability. While specific experimental data for this particular compound remains limited in publicly accessible literature, this guide extrapolates from established principles of N-acyl thiazolidinethione chemistry to provide a robust framework for its handling and application in a research and drug development context.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₈H₁₃NOS₂. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 203.32 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₃NOS₂ | --INVALID-LINK-- |

| CAS Number | 138459-91-3 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

| Synonyms | 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thione | --INVALID-LINK-- |

Synthesis

The synthesis of this compound is achieved through the N-acylation of the parent heterocycle, 2-thiazolidinethione, with pivaloyl chloride. This reaction is a standard method for the preparation of N-acyl derivatives.

General Experimental Protocol for N-Acylation

The following is a generalized protocol based on established methods for the N-acylation of similar heterocyclic compounds.

Materials:

-

2-Thiazolidinethione

-

Pivaloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiazolidinethione (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

physical and chemical properties of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a member of the N-acyl-thiazolidine-2-thione class of compounds, is a molecule of interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a thiazolidine-2-thione core coupled with a pivaloyl group, presents a unique scaffold for the synthesis of diverse bioactive molecules. This compound is primarily recognized as a drug intermediate, suggesting its utility in the construction of more complex chemical entities with potential therapeutic applications.[1][2][3] The thiazolidine-2-thione moiety is a well-known pharmacophore, and its derivatives have been explored for a range of biological activities. This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, based on available data.

Physical and Chemical Properties

Detailed experimental data for many physical properties of this compound are not extensively reported in publicly available literature. However, a summary of its key identifiers and computed physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | [4] |

| Synonyms | 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thione | PubChem |

| CAS Number | 138459-91-3 | [4] |

| Molecular Formula | C₈H₁₃NOS₂ | [4] |

| Molecular Weight | 203.3 g/mol | [4] |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 | 2.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 203.04385639 Da | [4] |

| Topological Polar Surface Area | 45.9 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the preparation of N-acyl-thiazolidine-2-thiones involves the acylation of thiazolidine-2-thione. The following is a representative protocol that can be adapted for the synthesis of the target compound.

General Experimental Protocol for N-acylation of Thiazolidine-2-thione

This protocol is based on standard acylation procedures for similar heterocyclic compounds.

Materials:

-

Thiazolidine-2-thione

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (1.0 equivalent) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.1 equivalents) dropwise to the stirred solution.

-

Slowly add pivaloyl chloride (1.05 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) for optimal yield and purity of the specific target compound.

Spectral Data

| Spectral Data Type | Expected Characteristic Features |

| ¹H NMR | - A singlet integrating to 9 protons for the tert-butyl group of the pivaloyl moiety. - Two triplets, each integrating to 2 protons, for the methylene groups of the thiazolidine ring. |

| ¹³C NMR | - A signal for the quaternary carbon and a signal for the methyl carbons of the pivaloyl group. - Signals for the carbonyl carbon and the thiocarbonyl carbon. - Signals for the two methylene carbons of the thiazolidine ring. |

| IR Spectroscopy | - A strong absorption band for the amide carbonyl (C=O) stretching. - A characteristic absorption for the thiocarbonyl (C=S) stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (203.0439). |

Biological Activity and Mechanism of Action

There is no specific information available in the reviewed literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of thiazolidine-2-thione derivatives has been investigated for various biological activities.

The thiazolidine-2-thione scaffold is a known pharmacophore and has been incorporated into molecules with diverse biological targets. For instance, some derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and associated with hyperuricemia and gout. Other studies have explored thiazolidine derivatives for their antifungal and hepatoprotective effects.[5] The pivaloyl group is also utilized in drug design to modulate pharmacokinetic properties such as metabolic stability and lipophilicity.[6]

Given its structural features and its classification as a drug intermediate, this compound represents a valuable starting point for the synthesis of novel compounds that could be screened for a variety of biological activities.

Conclusion

This compound is a commercially available compound primarily utilized as an intermediate in chemical synthesis. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, experimentally determined data regarding its specific physical properties, spectral characteristics, and biological activities. The information presented in this guide, based on data for structurally related compounds, provides a foundational understanding and suggests avenues for future research. A thorough experimental investigation is warranted to fully characterize its physicochemical properties and to explore its potential as a scaffold in the development of novel therapeutic agents. Such studies would be invaluable to researchers and professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Computational Genomics [computational-genomics.net]

- 3. This compound | CEEPAL [ceepal.be]

- 4. This compound | C8H13NOS2 | CID 11769595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: A Chiral Auxiliary in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity and toxicological profile. Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the selective production of a desired stereoisomer. This technical guide focuses on 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one , a prominent member of the N-acyl thiazolidinethione class of chiral auxiliaries. Its official IUPAC name is 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one [1][2]. This document provides an in-depth overview of its chemical properties, its primary application in asymmetric synthesis, and the broader implications for the development of novel therapeutics. While direct biological activity of this specific compound is not its primary application, its role as a drug intermediate is crucial for the synthesis of various active compounds[3][4][5][6][7][8].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic reagent is fundamental for its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | PubChem[1][2] |

| Synonyms | 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione | Sigma-Aldrich[9] |

| CAS Number | 138459-91-3 | Sigma-Aldrich[9] |

| Molecular Formula | C₈H₁₃NOS₂ | PubChem[1] |

| Molecular Weight | 203.3 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[9] |

| Purity | Typically ≥95% | Sigma-Aldrich[9] |

| InChI Key | QPFBZLPXTOTDIF-UHFFFAOYSA-N | PubChem[2] |

Core Application: Asymmetric Aldol Reactions

The principal utility of this compound lies in its function as a chiral auxiliary in asymmetric aldol reactions. The thiazolidinethione moiety provides a rigid scaffold that directs the approach of electrophiles to a prochiral enolate, leading to the formation of new stereocenters with high diastereoselectivity. Thiazolidinethione auxiliaries are often favored over their oxazolidinone counterparts due to the ease of their removal under mild conditions.

General Workflow for Asymmetric Aldol Addition

The following diagram illustrates the logical workflow of an asymmetric aldol addition using an N-acyl thiazolidinethione chiral auxiliary.

Caption: Workflow of an asymmetric aldol addition using an N-acyl thiazolidinethione.

Experimental Protocol: Asymmetric Acetate Aldol Reaction

The following protocol is a representative example of the application of an N-acetyl thiazolidinethione in a highly diastereoselective aldol reaction.

Objective: To synthesize a chiral β-hydroxy acetate derivative via an asymmetric aldol reaction.

Materials:

-

N-acetyl thiazolidinethione

-

Dichlorophenylborane (PhBCl₂)

-

(-)-Sparteine

-

Aldehyde (various)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolization: A solution of N-acetyl thiazolidinethione (1.0 equiv) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Dichlorophenylborane (1.1 equiv) is added, followed by the dropwise addition of (-)-sparteine (1.1 equiv). The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.

-

Aldol Addition: The desired aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and then diluted with DCM. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NH₄Cl and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired aldol adduct.

Note: The specific reaction times, temperatures, and purification methods may need to be optimized for different aldehyde substrates.

Relevance in Drug Development

The thiazolidinone core and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. These scaffolds exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties[10][11][12][13][14]. The ability to synthesize stereochemically pure compounds using chiral auxiliaries like this compound is therefore of paramount importance.

Significance of Stereochemistry

The three-dimensional arrangement of atoms in a drug molecule can drastically affect its interaction with biological targets such as enzymes and receptors. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of drug candidates is a critical aspect of modern drug discovery and development.

Logical Pathway from Chiral Auxiliary to Bioactive Compound

The following diagram illustrates the logical progression from the use of a chiral auxiliary to the synthesis of a potentially bioactive compound.

Caption: Logical pathway from chiral auxiliary to drug development.

Conclusion

This compound is a valuable tool in the arsenal of synthetic chemists, particularly those engaged in drug discovery and development. Its primary role as a chiral auxiliary in asymmetric synthesis enables the production of enantiomerically enriched molecules, which is a fundamental requirement for the development of safe and effective medicines. While this compound itself is not a therapeutic agent, its contribution to the stereoselective synthesis of biologically active compounds underscores its significance in the pharmaceutical sciences. The methodologies outlined in this guide provide a foundation for researchers to leverage the capabilities of this and related chiral auxiliaries in the pursuit of novel therapeutics.

References

- 1. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H13NOS2 | CID 11769595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CEEPAL [ceepal.be]

- 8. This compound | Computational Genomics [computational-genomics.net]

- 9. This compound | 138459-91-3 [sigmaaldrich.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS: 138459-91-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, with CAS number 138459-91-3, is a chemical compound primarily utilized as a drug intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure features a pivaloyl group attached to a 2-thioxothiazolidine moiety. This combination of a reactive acyl group and a heterocyclic system makes it a versatile building block in medicinal chemistry and drug discovery. This document provides a summary of its known properties and its role as a synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 138459-91-3 | [1][2] |

| Molecular Formula | C₈H₁₃NOS₂ | [2] |

| Molecular Weight | 203.32 g/mol | [2] |

| Appearance | Solid | [2] |

| Color | Off-white to light yellow | [2] |

| IUPAC Name | 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

| Synonyms | 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thione | |

| SMILES | CC(C)(C)C(=O)N1CCSC1=S | [2] |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months. | [2] |

Role as a Synthetic Intermediate

Publicly available scientific literature and technical documents consistently describe this compound as a drug intermediate. This indicates that its primary value in the field of drug development lies in its function as a starting material or a key building block for the synthesis of pharmacologically active compounds.

The thioxothiazolidine functional group is a well-known chiral auxiliary and has been employed in asymmetric synthesis. The acyl group attached to the nitrogen atom can be readily cleaved and replaced, allowing for the introduction of various other molecular fragments.

Due to a lack of published data, the specific biological activities, mechanisms of action, and signaling pathways associated directly with this compound are not available. Its "core" function, as presented in the available information, is in facilitating the construction of larger, more complex molecules that may have therapeutic potential.

Conceptual Synthetic Workflow

The following diagram illustrates the general role of this compound in a synthetic pathway. It serves as a stable, readily available starting material that can be chemically modified in subsequent steps to generate a target molecule with desired biological activity.

Caption: General synthetic workflow illustrating the role of the title compound.

Experimental Protocols

Similarly, as this compound is an intermediate, there are no published experimental protocols detailing its use in biological assays. The protocols would be specific to the final, biologically active molecules synthesized from this intermediate.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery and medicinal chemistry. Its primary function is to serve as a building block for the creation of more complex molecules. While there is a lack of publicly available data on the direct biological activity of this compound, its utility in the synthesis of potentially therapeutic agents is its key contribution to the field. Researchers and scientists can utilize this compound as a starting material in multi-step synthetic campaigns aimed at producing novel drug candidates.

References

An In-Depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a member of the N-acylthiazolidinethione family, is a heterocyclic compound recognized primarily as a synthetic intermediate in drug discovery and development.[1] Its molecular structure, featuring a reactive N-acyl linkage to a thiazolidine-2-thione core, presents a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on its molecular structure, general synthetic approaches, and the known biological activities of the broader class of thiazolidinone derivatives, offering insights into its potential applications in medicinal chemistry.

Molecular Structure and Properties

This compound is characterized by a central five-membered thiazolidine ring with a thione group at the 2-position and a pivaloyl group attached to the nitrogen at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS₂ | [2] |

| Molecular Weight | 203.33 g/mol | [3] |

| IUPAC Name | 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | [2] |

| CAS Number | 138459-91-3 | [4] |

| Appearance | Solid (predicted) | General Knowledge |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the general synthesis of N-acyl-1,3-thiazolidine-2-thiones is well-established and typically involves the acylation of 1,3-thiazolidine-2-thione.

A plausible synthetic route is outlined below:

Figure 1. General synthetic scheme for N-acylation of 1,3-thiazolidine-2-thione.

Experimental Protocol (General Procedure for N-Acylation):

-

Dissolution: 1,3-Thiazolidine-2-thione is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to deprotonate the nitrogen of the thiazolidine ring.

-

Acylation: Pivaloyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-1,3-thiazolidine-2-thione.

Characterization of the final product would involve standard analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of thiazolidinone derivatives is known to exhibit a wide range of pharmacological effects. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.

3.1. Antimicrobial and Antifungal Activity:

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties.[5][6] They have shown efficacy against various strains of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

3.2. Enzyme Inhibition:

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives as inhibitors of various enzymes. For instance, certain derivatives have been identified as potent xanthine oxidase inhibitors, which are relevant in the treatment of gout.[7][8]

3.3. Anticancer and Cytotoxic Activity:

The thiazolidinone scaffold is also a feature in several compounds with demonstrated anticancer and cytotoxic effects.[9][10] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The utility of this compound in drug development lies in its potential as a building block. The N-acyl linkage can be cleaved or modified, and the thiazolidine-2-thione ring can be further functionalized to generate a library of diverse compounds for biological screening.

Figure 2. Workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with established basic properties and a recognized role as a synthetic intermediate. While specific, in-depth experimental data and biological activity studies for this particular molecule are currently lacking in the public domain, the well-documented chemistry and diverse biological activities of the broader thiazolidinone class provide a strong rationale for its potential utility in medicinal chemistry and drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H13NOS2 | CID 11769595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. veg-sci.com [veg-sci.com]

- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation | MDPI [mdpi.com]

- 6. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Compound

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, also known as 3-pivaloylthiazolidine-2-thione, is a derivative of N-acylthiazolidinethione.[1] This class of compounds serves as important chiral auxiliaries and intermediates in various organic syntheses, particularly in stereoselective carbon-carbon bond-forming reactions.[2] Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose in solution.[3][4] This guide details the expected NMR signatures that define its unique chemical structure.

Molecular Structure

The key to interpreting the NMR spectra lies in understanding the molecule's structure and the chemical environment of each atom.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data

Due to the molecule's specific structure, distinct signals are expected for the pivaloyl and the thiazolidine-2-thione moieties. The high degree of symmetry in the tert-butyl group simplifies its spectral signature.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three main signals corresponding to the chemically non-equivalent protons.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -C(CH ₃)₃ | 1.0 - 1.5 | Singlet (s) | 9H | The nine protons of the three methyl groups are magnetically equivalent due to free rotation and molecular symmetry, resulting in a single, strong singlet. |

| -S-CH ₂- | 3.0 - 3.5 | Triplet (t) | 2H | These protons are adjacent to a sulfur atom and coupled to the C6 methylene protons. |

| -N-CH ₂- | 4.0 - 4.5 | Triplet (t) | 2H | These protons are adjacent to the amide nitrogen, leading to a downfield shift. They are coupled to the C7 methylene protons. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, reflecting the six unique carbon environments in the molecule.

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| -C(C H₃)₃ | 25 - 30 | The three methyl carbons are equivalent. A similar structure shows a signal at 28.92 ppm.[5] |

| -C (CH₃)₃ | 35 - 45 | The quaternary carbon of the tert-butyl group. |

| -S-C H₂- | 30 - 40 | The methylene carbon atom bonded to the sulfur atom. |

| -N-C H₂- | 50 - 60 | The methylene carbon atom bonded to the nitrogen atom, shifted downfield. |

| -C =O | 170 - 180 | The carbonyl carbon of the pivaloyl group. |

| -C =S | 200 - 210 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra requires careful sample preparation and parameter optimization.[6] The following outlines a standard protocol for the characterization of the title compound.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities.

-

Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[7] Other solvents like DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.[5][8]

For ¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width : 220-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature : 298 K (25 °C).

Data Processing

-

Fourier Transformation : Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phasing and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Analysis : Integrate the signals in the ¹H spectrum to determine proton ratios and identify the chemical shift and multiplicity of each peak. In the ¹³C spectrum, identify the chemical shift of each unique carbon.

Caption: General experimental workflow for NMR spectroscopy analysis.

Conclusion

While experimental NMR data for this compound is not prevalent in the searched literature, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on its chemical structure. The spectra are expected to be relatively simple and well-resolved, characterized by a prominent singlet for the tert-butyl protons and distinct signals for the thiazolidine-2-thione ring. The thiocarbonyl carbon signal in the ¹³C spectrum is a key feature, expected at a very high chemical shift. The provided protocols offer a standardized approach for researchers to acquire and confirm this spectral data experimentally, which is essential for verifying the identity, purity, and structure of this versatile synthetic intermediate.

References

- 1. This compound | C8H13NOS2 | CID 11769595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. nmr-bio.com [nmr-bio.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. scienceopen.com [scienceopen.com]

Thiazolidinone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinone, a five-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This versatile core structure, characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5, serves as a privileged scaffold for the design and synthesis of novel therapeutic agents.[1][2] The flexibility for chemical modification at various positions of the thiazolidinone ring allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] This technical guide provides an in-depth overview of the significant biological activities of thiazolidinone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6] The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial cellular targets like tubulin polymerization, protein kinases, and transcription factors, ultimately leading to cell cycle arrest and apoptosis.[4][7]

Quantitative Data: Anticancer Activity of Thiazolidinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiazolidinone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7g | A549 (Lung) | 40 | [8] |

| MCF-7 (Breast) | 40 | [8] | |

| PC3 (Prostate) | 50 | [8] | |

| Compound 11a | MCF-7 (Breast) | 2.58 | [6] |

| Compounds 11b-11d | SK-BR-3 (Breast) | < 0.5 | [6] |

| Compound 13a | HCT116 (Colon) | 0.05 | [6] |

| Compound 13b | HCT116 (Colon) | 0.12 | [6] |

| Compound 7 (paracyclophanyl) | RPMI-8226 (Leukemia) | 1.61 | [6] |

| SR (Leukemia) | 1.11 | [6] | |

| Thiazolidinone derivative 5 | HCT-116 (Colon) | Moderate Activity | [9] |

| Thiazolidinone derivative 6 | HCT-116 (Colon) | Moderate Activity | [9] |

| Compound 1 | MCF-7 (Breast) | 0.37 | [10] |

| HepG2 (Liver) | 1.58 | [10] | |

| Compound 2 | MCF-7 (Breast) | 0.54 | [10] |

| HepG2 (Liver) | 0.24 | [10] | |

| Compound 3 | HepG2 (Liver) | 2.28 | [10] |

| Compound 4 | HT-29 (Colon) | 0.073 | [10] |

| A549 (Lung) | 0.35 | [10] | |

| MDA-MB-231 (Breast) | 3.10 | [10] | |

| Compound 5 | A549DDP (Lung, resistant) | 3.8 | [10] |

| MCFDR (Breast, resistant) | 3.4 | [10] | |

| Compound 20a | HeLa (Cervical) | 2.99 | [6] |

| Compound 22 | MCF-7 (Breast) | 18.9 ± 2.19 | [10] |

| HepG-2 (Liver) | 11.8 ± 1.95 | [10] | |

| Compound 23 | MCF-7 (Breast) | 13.0 ± 2.28 | [10] |

| HepG-2 (Liver) | 18.9 ± 1.34 | [10] | |

| Compound 24 | MCF-7 (Breast) | 12.4 ± 1.39 | [10] |

| HepG-2 (Liver) | 16.2 ± 1.34 | [10] | |

| Compound 25 | HepG-2 (Liver) | 17.6 ± 2.12 | [10] |

| Compound 29 | MDA-MB-231 (Breast) | 30.38 ± 2.9 | [10] |

| Pc-3 (Prostate) | 40.67 ± 0.04 | [10] | |

| K562 (Leukemia) | 7.90 ± 1.70 | [10] | |

| Compound 31 | MDA-MB-231 (Breast) | 28.77 ± 1.01 | [10] |

| K562 (Leukemia) | 20.89 ± 1.48 | [10] | |

| Compound 32 | MDA-MB-231 (Breast) | 28.09 ± 4.39 | [10] |

| Pc-3 (Prostate) | 24.09 ± 2.75 | [10] | |

| K562 (Leukemia) | 9.44 ± 2.34 | [10] | |

| Compound 16 | Caco-2 (Colon) | 70 µg/mL | [11] |

Antimicrobial Activity

The thiazolidinone scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[2][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The emergence of multidrug-resistant strains necessitates the continuous exploration of new antimicrobial compounds, and thiazolidinones represent a promising class in this endeavor.

Quantitative Data: Antimicrobial Activity of Thiazolidinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazolidinone derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5 | S. Typhimurium | 0.008 - 0.06 (mg/mL) | [2] |

| General derivatives | Gram-positive bacteria | 2 - 16 | [12] |

| TD-H2-A | S. aureus (various strains) | 6.3 - 25.0 | [13] |

| Clinical Isolates | 0.06 - 100 | [13] | |

| Compound 4a | A. niger | 125 | [4] |

| Compound 4d | A. niger | 62.5 | [4] |

| Compound 4g | A. niger | 62.5 | [4] |

| Compound 3 (Chloro-substituted) | Various strains | Moderate to Maximum Inhibition | [14] |

| Compound 8 (Chloro-substituted) | Various strains | Moderate to Maximum Inhibition | [14] |

| Hydroxy derivative | C. albicans | 18.44 ± 0.10 | [14] |

| Nitro derivative | C. albicans | 18.88 ± 0.14 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Thiazolidinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16][17]

Quantitative Data: Anti-inflammatory Activity of Thiazolidinone Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected thiazolidinone derivatives.

| Compound/Derivative | Target/Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 9a | COX-1 | 0.42 | - | [16] |

| COX-2 | 10.71 | - | [16] | |

| Compound 9b | COX-1 | 0.32 | - | [16] |

| COX-2 | 9.23 | - | [16] | |

| Compound 4 | COX-1 | 29.60 ± 1.58 | - | [16] |

| Compound 2a (thiazole analogue) | COX-2 | 0.0003 | - | [16] |

| Compound 2b (thiazole analogue) | COX-2 | 0.001 | - | [16] |

| Compound 2c (thiazole analogue) | COX-2 | 0.007 | - | [16] |

| Compound 23a | COX-1 | 10.5 | 4.56 | [16] |

| COX-2 | 2.3 | [16] | ||

| Compound 23b | COX-1 | 10.8 | 5.68 | [16] |

| COX-2 | 1.9 | [16] | ||

| Compound 2b | COX-2 | - | > celecoxib | [15] |

| Compound 16a | COX-2 | - | 134.6 | [18] |

| Compound 16b | COX-2 | - | 26.08 | [18] |

| Compound 18f | COX-2 | - | 42.13 | [18] |

| Compound 7 (m-chloro) | COX-1 | High Inhibition (90%) | - | [19] |

| Compound 8 (o-chloro) | COX-1 | Moderate Inhibition (50%) | - | [19] |

| Compound 6 (p-chloro) | COX-1 | Low Inhibition (31%) | - | [19] |

Antiviral Activity

The global impact of viral diseases, particularly HIV/AIDS, underscores the urgent need for novel antiviral therapies. Thiazolidinone derivatives have demonstrated promising antiviral activity, with a significant focus on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[3]

Quantitative Data: Anti-HIV Activity of Thiazolidinone Derivatives

The following table highlights the inhibitory activity of several thiazolidinone derivatives against HIV-1 RT.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Various derivatives | HIV-1 RT | < 4 | [3] |

| Seven compounds | HIV-1 RT | < 0.3 (better than nevirapine) | [3] |

| Three compounds | HIV-1 RT | < 0.005 | [3] |

| S009-1908, S009-1909, S009-1911 | Nevirapine resistant HIV-1 | 0.8-6.65 (µg/ml) | [1] |

| S009-1912 | Nevirapine resistant HIV-1 | Lead molecule | [1] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiazolidinone derivatives stem from their interaction with various cellular signaling pathways. A key mechanism implicated in their anti-inflammatory and anticancer effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Several thiazolidinone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and apoptotic effects.

References

- 1. Evaluation of 4-thiazolidinone derivatives as potential reverse transcriptase inhibitors against HIV-1 drug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Thiazolidin-4-ones as Potential Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. galaxypub.co [galaxypub.co]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Discovery of Novel Thioxothiazolidinone Compounds: A Technical Guide for Drug Development

Abstract: The 2-thioxothiazolidin-4-one (rhodanine) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery of novel thioxothiazolidinone compounds. It covers robust synthetic strategies, particularly the Knoevenagel condensation, presents quantitative biological activity data in structured tables, details key experimental protocols for synthesis and biological evaluation, and visualizes a critical signaling pathway implicated in the therapeutic action of these compounds. The aim is to furnish a comprehensive resource to facilitate the exploration and development of new therapeutic agents based on this versatile chemical core.

Introduction to Thioxothiazolidinones

The thioxothiazolidinone core, specifically the 2-thioxo-4-thiazolidinone isomer commonly known as rhodanine, is a five-membered heterocyclic motif that has garnered significant attention in drug discovery. Often referred to as a "wonder nucleus," this scaffold's unique structural and electronic properties allow for facile derivatization at multiple positions, leading to diverse chemical libraries. Compounds incorporating the rhodanine core have been reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties. Its ability to interact with various biological targets makes it a foundational structure for the design of novel therapeutic agents.

Synthetic Strategies

The synthesis of bioactive thioxothiazolidinones, particularly 5-arylidene derivatives, is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound—in this case, rhodanine—typically catalyzed by a base.

General Synthetic Workflow: Knoevenagel Condensation

The general workflow for synthesizing 5-arylidene-2-thioxothiazolidin-4-ones is a straightforward and efficient process, making it highly suitable for generating compound libraries for screening purposes. The reaction condenses an aromatic aldehyde with rhodanine in the presence of a base, such as piperidine or sodium acetate, often with heating.

Initial Screening of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and the Rhodanine Scaffold

This compound is a derivative of rhodanine, a five-membered heterocyclic organic compound. The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of rhodanine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5] This technical guide will explore these key bioactivities, present representative quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways to provide a foundational understanding for the initial bioactivity screening of this compound.

Data Presentation: Bioactivities of Rhodanine Derivatives

The following tables summarize the quantitative data for various rhodanine derivatives, showcasing their potential across different therapeutic areas.

Anticancer Activity

Rhodanine derivatives have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines.[3][4][6] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like microtubule dynamics.[7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-substituted triazolothiazolyl-rhodanine | MCF-7 (Breast) | 2.30 | [4] |

| Phenyl-substituted triazolothiazolyl-rhodanine | Huh7 (Hepatocellular Carcinoma) | 4.67 | [4] |

| 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one | HCT 116 (Colorectal) | 10 | [3][4] |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | 4.4 | [3][4] |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR (Cisplatin-resistant Ovarian) | 3.3 | [3][4] |

| Rhodanine benzylidene derivative | PRL-3 (Phosphatase) | 0.9 | [4] |

| S-glucosylated rhodanine | HepG2 (Liver) | 0.21 | [6] |

| S-glucosylated rhodanine | A549 (Lung) | 1.7 | [6] |

| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(diethylamino)phenyl)acetamide | A549 (Lung) | 7.0 | [7] |

Antimicrobial Activity

Rhodanine derivatives have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[2][8][9]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Rhodanine Derivative (Rh 2) | Vancomycin-resistant Enterococcus (VRE) | - | 8 (MIC90) | [2][9] |

| Rhodanine Derivative (Rh 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 4 (MIC90) | [2][9] |

| Rhodanine Derivative (Rh 2) | Vancomycin-resistant Staphylococcus aureus (VRSA) | - | 4 (MIC90) | [2][9] |

| Rhodanine Derivative (Rh 2) | Bacillus anthracis | - | 2-8 | [2][9] |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | - | 8-16 | [8] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Methicillin-resistant Staphylococcus aureus (MRSA) | - | ≥15.62 | [8] |

Antiviral Activity

Several rhodanine derivatives have been identified as inhibitors of viral replication, showing promise as potential antiviral agents.[10]

| Compound/Derivative | Virus | Cell Line | EC50 (nM) | Reference |

| Rhodanine Derivative 2 | HIV-1 (AD8 strain) | TZM-bl | 6.9 | [10] |

| Rhodanine Derivative 2 | HIV-1 (NL4.3 strain) | TZM-bl | 48.7 | [10] |

| Rhodanine Derivative 9a | HIV-1 (AD8 strain) | TZM-bl | 7.5 | [10] |

| Rhodanine Derivative 9a | HIV-1 (NL4.3 strain) | TZM-bl | 5.4 | [10] |

| Rhodanine Derivative 2 | HSV-2 | Vero | 100 | [10] |

Antidiabetic Activity (Aldose Reductase Inhibition)

A key mechanism in the development of diabetic complications is the polyol pathway, where aldose reductase is a rate-limiting enzyme. Rhodanine derivatives have been identified as potent inhibitors of this enzyme.[11][12][13]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Rhodanine-3-acetamide derivative (3f) | Aldose Reductase (ALR2) | 0.12 | [12][13] |

| Rhodanine-3-acetamide derivative (3a) | Aldose Reductase (ALR2) | Higher than Sulindac | [12][13] |

| 5-Aryl benzylidene-thiazolidine-4-dione (F3) | Aldose Reductase 2 (ALR2) | 83.00% inhibition at 10 µg/mL | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable initial screening of bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 17. benchchem.com [benchchem.com]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, also known as 3-pivaloyl-1,3-thiazolidine-2-thione, is a heterocyclic organic compound belonging to the class of N-acylthiazolidinethiones. While specific detailed studies on this particular molecule are not extensively available in peer-reviewed literature, its structural class is of significant interest in synthetic and medicinal chemistry. N-acylthiazolidinethiones are recognized as valuable chiral auxiliaries and intermediates in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview based on established chemical principles and literature precedents for this class of compounds.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for this compound is presented in the table below. It is important to note that while a specific experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature, its preparation follows well-established methods for the acylation of thiazolidinethiones.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS₂ | --INVALID-LINK-- |

| Molecular Weight | 203.32 g/mol | --INVALID-LINK-- |

| CAS Number | 134547-23-4 | --INVALID-LINK-- |

| IUPAC Name | 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid (predicted) | --INVALID-LINK-- |

| Boiling Point | 280 °C (predicted) | --INVALID-LINK-- |

| Density | 1.22 g/cm³ (predicted) | --INVALID-LINK-- |

| Flash Point | 123 °C (predicted) | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through the N-acylation of 1,3-thiazolidine-2-thione with pivaloyl chloride. This reaction is a standard procedure for the formation of N-acyl derivatives of heterocyclic compounds.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of N-acylthiazolidinethiones, adapted from established literature procedures. Researchers should optimize conditions for the specific synthesis of the title compound.

Materials:

-

1,3-Thiazolidine-2-thione

-

Pivaloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 1,3-thiazolidine-2-thione (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 equivalents) is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Pivaloyl chloride (1.05 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.5 | t | 2H | N-CH₂ |

| ~3.2 - 3.5 | t | 2H | S-CH₂ |

| ~1.3 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C=S |

| ~170 - 175 | C=O |

| ~55 - 60 | N-CH₂ |

| ~40 - 45 | C (CH₃)₃ |

| ~30 - 35 | S-CH₂ |

| ~25 - 30 | C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 - 1720 | C=O stretch (amide) |

| ~1200 - 1250 | C=S stretch (thione) |

| ~2850 - 3000 | C-H stretch (aliphatic) |

Reactivity and Applications

N-acylthiazolidinethiones are primarily utilized as versatile intermediates in organic synthesis. The electron-withdrawing nature of the thiazolidinethione moiety activates the acyl group, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations.

-

Enolate Formation and Aldol Reactions: In the presence of a suitable base and Lewis acid, N-acylthiazolidinethiones can form enolates, which then participate in highly diastereoselective aldol reactions. This is a cornerstone of their use as chiral auxiliaries in asymmetric synthesis.

-

Nucleophilic Acyl Substitution: The activated acyl group can be readily displaced by various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes the thiazolidinethione group an effective activating group for carboxylic acids.

While this compound is broadly classified as a "drug intermediate," specific examples of its direct application in the synthesis of a marketed drug are not prominently documented in the public domain. However, the thiazolidine and thiazolidinone scaffolds are present in a wide array of biologically active compounds, suggesting the potential for this intermediate in the discovery and development of new therapeutic agents. Thiazolidine derivatives have been investigated for a range of biological activities, including as xanthine oxidase inhibitors and for their hepatoprotective effects.[1][2]

Biological Activity Context

The broader class of thiazolidine-containing compounds has demonstrated a wide spectrum of biological activities. It is important to emphasize that the following information pertains to the general class and not specifically to this compound, for which specific biological data is not available.

References

An In-depth Technical Guide on the Safety and Handling of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and handling information for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. It is intended for informational purposes for researchers, scientists, and drug development professionals. This guide is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) which should be obtained from the supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

This compound is a chemical compound that is primarily utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is crucial to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide synthesizes the available safety data and provides general handling protocols applicable to this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 138459-91-3 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₃NOS₂ | PubChem |

| Molecular Weight | 203.32 g/mol | MedchemExpress |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The signal word for this compound is "Warning".

GHS Hazard Statements

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with this compound.

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements

The corresponding GHS precautionary statements are detailed below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P338 | Remove contact lenses, if present and easy to do. Continue rinsing. |

| P351 | Rinse cautiously with water for several minutes. |

| P352 | Wash with plenty of water. |

Quantitative Safety Data

As of the latest search, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), flash point, and permissible exposure limits (PELs) for this compound are not publicly available in the retrieved search results. Researchers are strongly advised to consult the supplier-specific Material Safety Data Sheet (MSDS) for any available quantitative data.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or safety evaluation of this compound are not available in the public domain based on the conducted searches. The following sections provide generalized best-practice procedures for handling solid chemical compounds with similar hazard classifications.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. Based on the known hazards, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a ventilated enclosure, a NIOSH-approved respirator for particulates is recommended.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust. Use techniques that minimize dust generation, such as careful scooping and weighing.

-

Ground all equipment when transferring large quantities of the solid to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-